1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can be achieved through a multi-step process. One common method involves the bromination of 2-amino-4-methylphenylpropan-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or secondary amines.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-methylphenyl)propan-2-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(2-Amino-4-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.
Uniqueness
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceutical compounds.
Biological Activity
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes an amino group, a bromomethyl group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular receptors.
- Molecular Formula : C10H12BrN O
- Molecular Weight : Approximately 242.11 g/mol
- Structural Features :
- Amino Group : Facilitates hydrogen bonding with proteins.
- Bromomethyl Group : Enhances binding affinity due to its electronegative nature, allowing for covalent interactions with nucleophilic sites on enzymes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity that may be relevant in pharmacology. The compound's structural features allow it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the bromomethyl moiety may participate in covalent bonding. This dual interaction can modulate enzymatic activity and influence cellular signaling pathways.
- Receptor Interaction : The compound's ability to bind to cellular receptors suggests potential therapeutic applications, particularly in conditions where receptor modulation is beneficial.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds similar to this compound:
- Antimalarial Activity : A related class of compounds has shown moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating potential for further development as antimalarial agents .
- Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of this compound revealed that it may exhibit selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent .
- Binding Affinity Studies : Research has focused on the interactions of this compound with various enzymes and receptors, highlighting its potential as a lead compound for drug development.
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Amino & Bromomethyl groups | Enzyme inhibition, receptor modulation |
1-(2-Amino-6-bromomethyl)phenylpropan-2-one | Similar structure, different bromine position | Moderate antiplasmodial activity |
1-(4-Amino-2-bromomethyl)phenylpropan-2-one | Different amino position | Potential anticancer properties |
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
UBQSEMATRMIKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)N |
Origin of Product |
United States |
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